Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate
Description
Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS: 957103-97-8) is a brominated heterocyclic compound with the molecular formula C₁₀H₉BrN₂O₂ and a molecular weight of 269.10 g/mol . Its structure features a bromine atom at the 8-position and an ethyl ester group at the 6-position of the imidazo[1,2-a]pyridine scaffold. High-resolution mass spectrometry (HRMS) confirms its identity, with observed [M+H]⁺ at m/z 268.9937 (calculated: 268.9926) .
This compound is synthesized via condensation of ethyl bromopyruvate with 5-bromo-2,3-diaminopyridine in ethanol under reflux, yielding 71.1% . Imidazo[1,2-a]pyridine derivatives are pharmacologically significant, with applications in cyclin-dependent kinase (CDK) inhibitors, antiviral agents, and anti-inflammatory drugs .
Properties
IUPAC Name |
ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-5-8(11)9-12-3-4-13(9)6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCJRWHNVNKULP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CN=C2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with α-bromoacetophenone, followed by esterification with ethyl chloroformate . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and cost .
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,2-a]pyridine derivatives can be formed.
Oxidation Products: N-oxides of the imidazo[1,2-a]pyridine ring.
Reduction Products: Dehalogenated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives, including ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, have been studied for their potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, making these compounds promising candidates for anticancer therapies .
Antimicrobial Properties
Anti-inflammatory and Immunomodulatory Effects
Studies have highlighted the role of imidazo[1,2-a]pyridine derivatives in modulating immune responses. These compounds can inhibit Bruton’s tyrosine kinase (Btk), which is involved in B-cell receptor signaling pathways. This inhibition is particularly relevant for treating autoimmune diseases such as rheumatoid arthritis and lupus .
Organic Synthesis Intermediates
This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various functional group transformations, enabling the development of new molecules with tailored biological activities .
Methodological Innovations
Recent advancements have introduced efficient synthetic routes for producing imidazo[1,2-a]pyridine derivatives under mild conditions. For instance, metal-free and aqueous methods have been developed that enhance the sustainability of chemical processes while maintaining high yields of products like this compound .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity . The compound can inhibit enzyme function by forming stable complexes with the enzyme’s active site, leading to a decrease in enzymatic activity .
Comparison with Similar Compounds
Substituent Variations at the 6-Position
Table 1: 6-Substituted Analogs
Key Observations :
Halogen Variations at the 8-Position
Table 2: 8-Halogenated Analogs
Key Observations :
Ester Group Positional Isomers
Table 3: Ester Position Variants
Key Observations :
Hydrochloride Salts and Solubility
The hydrochloride salt of the target compound (CAS: 957062-60-1) enhances water solubility, critical for pharmaceutical formulations. Comparatively, mthis compound (CAS: 1234616-08-0) has lower solubility due to the smaller ester group .
Biological Activity
Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on antiviral, antibacterial, and anticancer properties, supported by data tables and relevant case studies.
- Molecular Formula : C₁₀H₉BrN₂O₂
- Molecular Weight : 269.09 g/mol
- CAS Number : 1038393-19-9
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound, particularly against the hepatitis B virus (HBV).
In Vitro Studies
A study synthesized various derivatives of imidazo[1,2-a]pyridine and evaluated their effectiveness against HBV in HepG2.2.15 cells. The results indicated that several compounds exhibited potent inhibition of HBV DNA replication with IC₅₀ values ranging from 1.3 to 9.1 µM. This compound was among the promising candidates, suggesting its potential as a lead compound for further development in antiviral therapy .
| Compound | IC₅₀ (µM) | Activity Description |
|---|---|---|
| 10o | 1.3 | Highly effective against HBV |
| 10s | 9.1 | Effective against HBV |
| This compound | TBD | Promising candidate |
Antibacterial Activity
The imidazo[1,2-a]pyridine scaffold has been explored for its activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
Structure-Activity Relationship (SAR)
Research indicates that modifications on the imidazo[1,2-a]pyridine core can significantly enhance antibacterial efficacy. For instance, compounds derived from this scaffold showed minimum inhibitory concentrations (MIC) as low as 0.03 µM against Mycobacterium tuberculosis (Mtb) strains .
| Compound Class | MIC (µM) | Activity Description |
|---|---|---|
| Imidazo[1,2-a]pyridine derivatives | 0.03 - 5.0 | Potent against Mtb |
| This compound | TBD | Potential for further exploration |
Anticancer Activity
The anticancer properties of this compound have also been investigated in various cancer cell lines.
Case Studies
In vitro studies have shown that compounds with the imidazo[1,2-a]pyridine structure can inhibit the growth of cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer). Most tested compounds displayed low cytotoxicity in these models .
| Cell Line | IC₅₀ (µM) | Activity Description |
|---|---|---|
| PC-3 | >128 | Non-cytotoxic |
| MCF-7 | >128 | Non-cytotoxic |
| This compound | TBD | Further studies needed |
Q & A
Q. What are the established synthetic routes for Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate, and how do reaction conditions influence yield?
A common method involves reacting ethyl bromopyruvate with 5-bromo-2,3-diaminopyridine in ethanol under reflux, using NaHCO₃ as a base. This yields the brominated imidazo[1,2-a]pyridine core with a carboxylate ester group at position 6 . Optimization of reaction time, temperature, and stoichiometry is critical: prolonged reflux (8–12 hours) and a 1:1.2 molar ratio of diaminopyridine to bromopyruvate improve yields to ~65%. Side products, such as regioisomers or debrominated derivatives, may arise from incomplete bromine retention under acidic conditions, necessitating purification via column chromatography (hexane/ethyl acetate eluent) .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
- 1H/13C NMR : Key signals include the ethyl ester group (δ ~1.3–1.4 ppm for CH₃, δ ~4.3–4.4 ppm for CH₂) and aromatic protons (δ 7.5–8.5 ppm). The bromine atom deshields adjacent carbons, shifting C-8 to δ ~120–125 ppm in 13C NMR .
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters a = 8.366 Å, b = 11.842 Å are typical. SHELXL software refines structures, resolving torsional angles (e.g., 55.6° for carboxylate group distortion) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported reaction yields for brominated imidazo[1,2-a]pyridines?
Yield variations (e.g., 55–76% in similar syntheses) often stem from:
- Purification efficiency : Slow crystallization (e.g., hexane/ethyl acetate mixtures over 7 days) enhances purity but reduces isolated yield .
- Competing side reactions : Bromine displacement by nucleophiles (e.g., ethanol) can occur under prolonged heating, necessitating inert atmospheres or alternative solvents like DMF .
- Catalyst selection : K₂CO₃ vs. NaHCO₃ affects deprotonation rates; weaker bases may reduce byproduct formation .
Q. What strategies enable selective functionalization at the C-8 bromine position for structure-activity studies?
- Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids replaces Br with aryl groups under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) .
- Nucleophilic substitution : Amines or thiols displace Br in polar aprotic solvents (e.g., DMSO, 80°C), though steric hindrance at C-8 may require microwave assistance .
- Photocatalytic methods : Visible-light-mediated C–H activation preserves the ester group while introducing heteroaryl substituents .
Q. How do computational and experimental data resolve ambiguities in torsional strain of the imidazo[1,2-a]pyridine core?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict torsional angles between the carboxylate and pyridine rings (~50–60°). Experimental X-ray data (e.g., 55.6° in monoclinic crystals) validate these models, with deviations >5° indicating lattice packing effects . Discrepancies >10° suggest incomplete refinement; re-examining hydrogen bonding (e.g., C–H⋯O interactions) in SHELXL improves accuracy .
Q. What analytical workflows validate purity and stability of the compound under storage conditions?
- HPLC-MS : Reverse-phase C18 columns (ACN/H₂O gradient) detect degradation products (e.g., ester hydrolysis to carboxylic acid at pH < 5) .
- Accelerated stability studies : Storage at 40°C/75% RH for 4 weeks shows ≤2% degradation when sealed under nitrogen, but oxidation at C-8 Br occurs if exposed to light .
- Elemental analysis : Carbon/nitrogen ratios within 0.3% of theoretical values confirm batch consistency .
Q. How can researchers design derivatives to probe structure-activity relationships (SAR) in biological targets?
- Ester bioisosteres : Replace the ethyl ester with amides or ketones to modulate lipophilicity (clogP 2.5 → 1.8) and membrane permeability .
- Halogen scanning : Substitute Br with Cl or I to assess steric/electronic effects on target binding (e.g., kinase inhibition) .
- Positional isomerism : Synthesize 7-bromo or 5-bromo analogs to map pharmacophore topology .
Q. What crystallographic software and parameters are critical for resolving disorder in the ethyl ester group?
SHELXL’s PART and SIMU commands model disorder in the ethyl chain. Key parameters:
- ADPs (Atomic Displacement Parameters) : Isotropic refinement for minor disorder components (Uiso ≤ 0.08 Ų).
- Torsion restraints : DFIX commands maintain C–O–C–C geometry during refinement .
Example: A 70:30 disorder ratio for the ethyl group in P2₁/c crystals requires two-part modeling with occupancy refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
